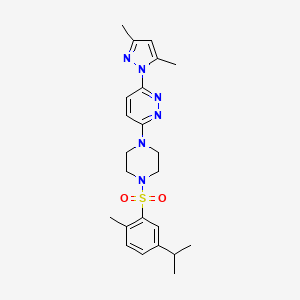

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine

CAS No.: 1013835-11-4

Cat. No.: VC4289722

Molecular Formula: C23H30N6O2S

Molecular Weight: 454.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013835-11-4 |

|---|---|

| Molecular Formula | C23H30N6O2S |

| Molecular Weight | 454.59 |

| IUPAC Name | 3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]pyridazine |

| Standard InChI | InChI=1S/C23H30N6O2S/c1-16(2)20-7-6-17(3)21(15-20)32(30,31)28-12-10-27(11-13-28)22-8-9-23(25-24-22)29-19(5)14-18(4)26-29/h6-9,14-16H,10-13H2,1-5H3 |

| Standard InChI Key | GYKXMRFZWCXTML-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituents

The compound’s structure comprises three distinct regions:

-

Pyridazine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. This core is known for its electron-deficient nature, enabling π-π stacking interactions in biological targets .

-

3,5-Dimethylpyrazole substituent: A five-membered heterocycle attached at position 3 of the pyridazine. The methyl groups enhance lipophilicity, while the pyrazole’s nitrogen atoms may participate in hydrogen bonding .

-

Sulfonylated piperazine group: A piperazine ring at position 6, functionalized with a sulfonyl linker and a 5-isopropyl-2-methylphenyl group. This moiety contributes to solubility modulation and target binding via sulfonamide interactions .

Physicochemical Properties

Key properties derived from computational and experimental data include:

The sulfonyl group () introduces polarity, while the isopropyl and methyl groups on the phenyl ring enhance hydrophobic interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions, as exemplified by analogous compounds in the literature :

-

Pyridazine functionalization: Chlorination at position 6 of pyridazine followed by nucleophilic substitution with piperazine .

-

Sulfonylation: Reaction of the piperazine nitrogen with 5-isopropyl-2-methylbenzenesulfonyl chloride under basic conditions .

-

Pyrazole coupling: Introduction of 3,5-dimethylpyrazole via Buchwald-Hartwig amination or SNAr reactions .

A representative yield from a similar synthesis is 91% after purification, as reported for structurally related sulfonylated piperazine-pyridazine derivatives .

Challenges in Synthesis

-

Steric hindrance: Bulky substituents on the phenyl ring may slow sulfonylation kinetics .

-

Regioselectivity: Ensuring precise substitution on the pyridazine core requires controlled reaction conditions .

Comparative Analysis with Analogues

Future Directions and Applications

-

Oncology: Optimization for CDK2/cyclin E inhibition could yield targeted therapies for breast and lung cancers .

-

Neurological disorders: Piperazine-sulfonamide hybrids are candidates for treating schizophrenia and depression .

-

Antibacterial development: Pyrazole-pyridazine conjugates may address Gram-positive pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume